molecular formula C24H23F2NO4 B1456492 Ezetimibe Azetidinone Ring-opened Impurity CAS No. 1391053-63-6

Ezetimibe Azetidinone Ring-opened Impurity

Cat. No. B1456492
M. Wt: 427.4 g/mol
InChI Key: XGNDFEVQHMNNOJ-XPWALMASSA-N
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Description

Ezetimibe Azetidinone Ring-opened Impurity is a chemical compound with the molecular formula C24H23F2NO4 . It is an impurity of Ezetimibe, a cholesterol absorption inhibitor that targets uptake at the jejunal enterocyte brush border . The primary target of action of Ezetimibe is the cholesterol transport protein Nieman Pick C1 like 1 protein .


Synthesis Analysis

The synthesis and characterization of potential impurities of ezetimibe, including the Ezetimibe Azetidinone Ring-opened Impurity, have been described in the literature . The process involves the origin, synthesis, and characterization of three impurities of ezetimibe, which are also positional isomers and/or related substances of ezetimibe .


Molecular Structure Analysis

The molecular structure of Ezetimibe Azetidinone Ring-opened Impurity includes a total of 56 bonds, with 33 non-H bonds, 19 multiple bonds, 9 rotatable bonds, 1 double bond, 18 aromatic bonds, 3 six-membered rings, 1 carboxylic acid (aliphatic), 1 secondary amine (aromatic), 2 hydroxyl groups, 1 aromatic hydroxyl, and 1 secondary alcohol .


Chemical Reactions Analysis

The formation of the diastereomer impurity during the demonstration of a scale-up batch under optimized conditions is attributed to epimerization of ezetimibe induced by thermal degradation of the silylating agent .


Physical And Chemical Properties Analysis

The molecular weight of Ezetimibe Azetidinone Ring-opened Impurity is 427.4 g/mol . It has a computed XLogP3-AA value of 4.9, indicating its lipophilicity . The compound has 4 hydrogen bond donors and 7 hydrogen bond acceptors . The exact mass and monoisotopic mass are both 427.15951454 g/mol . The topological polar surface area is 89.8 Ų .

Scientific Research Applications

Identification and Characterization of Impurities

During the synthesis of ezetimibe, process-related impurities, including azetidinone ring-opened impurities, have been identified. These impurities are isolated and characterized using various techniques such as HPLC, NMR, MS, and IR. Understanding these impurities helps in refining the synthesis process and ensuring the purity of the final pharmaceutical product (Guntupalli et al., 2014), (Atici & Karlığa, 2015).

Exploration of New Cholesterol Absorption Inhibitors

Research into azetidinone compounds, like ezetimibe, focuses on their potential as cholesterol absorption inhibitors. This has led to the discovery and development of new compounds for treating hypercholesterolemia (Bai, 2007), (Wang et al., 2011).

Process Improvement and Impurity Control

Identifying and understanding the formation of impurities in ezetimibe synthesis is crucial for process improvement. This knowledge leads to better control strategies to minimize impurity levels, ensuring the quality and efficacy of the drug (Mannam et al., 2019).

Investigating Molecular Targets

Studies on ezetimibe and its impurities contribute to the understanding of molecular targets like Niemann-Pick C1-like 1 (NPC1L1) protein. This aids in designing more effective cholesterol-lowering drugs (Hawes et al., 2007).

Synthesis and Biological Evaluation

Research includes the synthesis of ezetimibe analogs and evaluation of their biological activity. This work explores the structure-activity relationship (SAR) of these compounds, leading to potential new therapies for cholesterol management (Ghuge & Murumkar, 2018), (Michalak et al., 2011).

Development of New Pharmacological Agents

The unique structure of azetidinones, such as those found in ezetimibe, has inspired the development of new pharmacological agents with a variety of activities, including antineoplastic, antihyperlipidemic, and anti-inflammatory properties (Rane et al., 2015), (Mehta et al., 2010).

properties

IUPAC Name

(2R,5S)-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F2NO4/c25-17-5-1-15(2-6-17)22(29)14-13-21(24(30)31)23(16-3-11-20(28)12-4-16)27-19-9-7-18(26)8-10-19/h1-12,21-23,27-29H,13-14H2,(H,30,31)/t21-,22+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNDFEVQHMNNOJ-XPWALMASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(CCC(C2=CC=C(C=C2)F)O)C(=O)O)NC3=CC=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@@H](CC[C@@H](C2=CC=C(C=C2)F)O)C(=O)O)NC3=CC=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ezetimibe Azetidinone Ring-opened Impurity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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